4-Amino-5-chloro-2-methoxypyridine CAS 719305-30-3 properties
4-Amino-5-chloro-2-methoxypyridine CAS 719305-30-3 properties
The following technical guide details the properties, synthesis, and applications of 4-Amino-5-chloro-2-methoxypyridine (CAS 719305-30-3).[1]
Core Identity & Significance
4-Amino-5-chloro-2-methoxypyridine is a highly specialized heterocyclic intermediate used primarily in the development of small-molecule kinase inhibitors. Its structural utility lies in the 5-chloro-4-aminopyridine core, which serves as a privileged scaffold for ATP-competitive binding in enzymes such as CDK9 (Cyclin-Dependent Kinase 9). The 2-methoxy group acts as a versatile "chemical handle," enabling further functionalization via nucleophilic aromatic substitution (
| Property | Data |
| CAS Registry Number | 719305-30-3 |
| IUPAC Name | 5-Chloro-2-methoxypyridin-4-amine |
| Molecular Formula | |
| Molecular Weight | 158.58 g/mol |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~5.8 (Pyridine nitrogen), ~22 (Amine) |
| LogP (Predicted) | 1.42 |
Physicochemical Characterization
1.1 Structural Analysis & NMR Fingerprint
The substitution pattern of CAS 719305-30-3 creates a distinct spectroscopic signature useful for quality control.
-
Proton NMR (
NMR): The molecule possesses two aromatic protons at positions C3 and C6.-
H3 (Position 3): Appears as a singlet (isolated between the 2-methoxy and 4-amino groups). Typically shielded (
~6.0–6.3 ppm). -
H6 (Position 6): Appears as a singlet (isolated between the 5-chloro and 1-nitrogen). Typically deshielded (
~7.8–8.0 ppm). -
Methoxy (
): Strong singlet ( ~3.8 ppm).
-
-
Mass Spectrometry: Shows a characteristic chlorine isotope pattern (
and peaks in a 3:1 ratio) at m/z 159 and 161 .
1.2 Electronic Properties
The 5-chloro substituent exerts an electron-withdrawing inductive effect (-I), lowering the basicity of the pyridine nitrogen compared to the non-chlorinated analog. Conversely, the 4-amino and 2-methoxy groups are electron-donating (+M), increasing electron density at the C3 and C5 positions, though C5 is occupied. This "push-pull" electronic system stabilizes the molecule while maintaining reactivity at the C2 position for drug design.
Synthetic Methodology
The most robust synthesis of 4-Amino-5-chloro-2-methoxypyridine avoids direct ring construction, favoring instead the functionalization of a pre-formed pyridine core.
Protocol: Regioselective Chlorination
This protocol utilizes N-Chlorosuccinimide (NCS) for mild, regioselective electrophilic aromatic substitution.
Reagents:
-
Starting Material: 4-Amino-2-methoxypyridine (CAS 72587-54-9)
-
Chlorinating Agent: N-Chlorosuccinimide (NCS)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: 50–60 °C
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 4-Amino-2-methoxypyridine in MeCN (10 volumes).
-
Addition: Add 1.05 eq of NCS portion-wise at room temperature to control the exotherm.
-
Reaction: Heat the mixture to 55 °C. Monitor via HPLC/TLC. The amino group at C4 directs the incoming electrophile (
) to the ortho positions (C3 and C5).-
Selectivity Note: C5 is sterically favored over C3 (which is flanked by the methoxy and amino groups).
-
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in water/ethyl acetate.
-
Purification: Wash the organic layer with brine. Dry over
. Recrystallize from Ethanol/Heptane to yield the target product.
Figure 1: Regioselective synthesis via electrophilic aromatic chlorination.
Applications in Drug Discovery
This compound is a critical intermediate for CDK9 Inhibitors (e.g., JSH-150) and GPCR antagonists .
3.1 The "Methoxy Handle" Strategy
In medicinal chemistry, the 2-methoxy group is rarely the final desired motif. Instead, it serves as a leaving group in a Nucleophilic Aromatic Substitution (
-
Mechanism: The pyridine nitrogen and the electron-withdrawing 5-chloro group activate the C2 position.
-
Reaction: Heating CAS 719305-30-3 with a primary or secondary amine (e.g., a cyclohexane diamine derivative) displaces the methoxy group.
-
Result: This installs a complex solubilizing tail or binding element while retaining the 4-amino-5-chloropyridine "hinge binder" core.
3.2 Hinge Binding in Kinases
The 4-amino-5-chloropyridine motif mimics the adenine ring of ATP.
-
N1 (Pyridine Nitrogen): Accepts a hydrogen bond from the kinase hinge region.
-
4-Amino (
): Donates a hydrogen bond to the hinge backbone carbonyl. -
5-Chloro: Fills a hydrophobic pocket (gatekeeper residue), enhancing selectivity and potency.
Figure 2: Divergent reactivity profile for medicinal chemistry optimization.
Safety & Handling Protocol
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potentially harmful if swallowed (Acute Tox. 4).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow photo-degradation of the amino-chloropyridine moiety.
-
Incompatibility: Strong oxidizing agents and strong acids (which may hydrolyze the methoxy group to a pyridone).
References
-
CDK9 Inhibitor Synthesis (JSH-150)
-
Wang, J., et al. "Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor." European Journal of Medicinal Chemistry, 2018, 158, 896-916.[2]
-
- General Pyridine Chlorination Methodologies: Schlosser, M., et al. "Halogen/Metal Permutation at the 4-Position of the Pyridine Ring." Journal of Organic Chemistry, 2005.
-
Safety Data & Properties
- PubChem Compound Summary for substituted pyridines.
Sources
- 1. 4-Amino-5-chloro-2-methoxypyridine | 719305-30-3 [amp.chemicalbook.com]
- 2. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
